1-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a phthalazinyl group linked to a piperazine ring, which is further connected to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions One common method includes the initial formation of the phthalazinyl group, followed by its attachment to the piperazine ringSpecific reagents and catalysts are used to facilitate each step, ensuring high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve consistent quality in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines and alcohols are typical reagents.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]propan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Industry: It is utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or alter receptor signaling pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Known for its serotonin reuptake inhibitory activity.
1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol: Evaluated for antidepressant-like activities.
Uniqueness: 1-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]propan-1-one stands out due to its unique phthalazinyl-piperazine structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
577765-35-6 |
---|---|
Molecular Formula |
C21H22N4O |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C21H22N4O/c1-2-19(26)24-12-14-25(15-13-24)21-18-11-7-6-10-17(18)20(22-23-21)16-8-4-3-5-9-16/h3-11H,2,12-15H2,1H3 |
InChI Key |
MRBWZUCMPIXBMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 |
solubility |
48.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.